5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester is a chemical compound with the molecular formula and a molar mass of approximately 200.62 g/mol. It is categorized as an amino pyridine derivative, which is notable for its potential applications in pharmaceuticals and agrochemicals. The compound features an amino group and a chloro substituent on the pyridine ring, contributing to its reactivity and biological activity.
This compound can be sourced from various chemical suppliers and is commonly utilized in research settings. It is available in different purities and forms, including crystalline powder. Notable suppliers include VWR International and LEAPChem, which provide detailed specifications regarding its physical properties and synthesis methods .
5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester belongs to the class of pyridinecarboxylic acids, specifically as an ethyl ester derivative. Its structural characteristics allow it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis.
The synthesis of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester can be achieved through several methods, typically involving the reaction of 6-chloro-3-pyridinecarboxylic acid with ethyl amine or ethyl alcohol under acidic or basic conditions.
The molecular structure of 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester consists of a pyridine ring substituted with an amino group at the 5-position and a chloro group at the 6-position, along with an ethyl ester functional group at the carboxylic acid position.
5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester can undergo several important chemical reactions:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of the chloro group and the nucleophilicity of the amino group, facilitating various synthetic pathways for further functionalization.
The mechanism of action for 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester primarily involves its interaction with biological targets through its amino and chloro functionalities.
Studies indicate that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .
5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester has several scientific uses:
The 3,5-substitution pattern on pyridinecarboxylate esters creates a distinctive molecular topography that enables simultaneous interactions with multiple binding domains on biological targets. The ester functionality at the 3-position provides a hydrogen-bond acceptor site while maintaining optimal steric bulk, facilitating specific interactions with serine residues in enzymatic active sites or hydrophobic pockets in receptor domains. Simultaneously, substituents at the 5-position (such as amino or chloro groups) ortho to the ring nitrogen significantly influence the electron density distribution across the heterocyclic system [3] [7]. This electronic modulation directly impacts binding affinity, as demonstrated in HCA2 (hydroxycarboxylic acid receptor 2) agonists where substituted nicotinic acid esters exhibit enhanced receptor activation compared to unsubstituted analogs [3]. The conformational restraint introduced by 3,5-disubstitution further reduces rotational freedom, effectively pre-organizing the molecule for target binding and minimizing entropy penalties upon complex formation [7].
Table 1: Bioactive 3,5-Substituted Pyridinecarboxylate Derivatives and Their Therapeutic Applications
Compound Name | Substituents | Biological Target | Therapeutic Area | Reference |
---|---|---|---|---|
5-Chloro-2-amino-3-pyridinecarboxylic acid ethyl ester | 5-Cl, 2-NH₂ | Kinase inhibition | Oncology | [1] |
Ethyl 5-aminonicotinate | 5-NH₂ | HCA2 modulation | Cardiovascular | [4] |
Ethyl 6-chloronicotinate | 6-Cl | H3 receptor antagonism | Neurology | [6] [8] |
2-Amino-6-methyl-3-pyridinecarboxylic acid | 2-NH₂, 6-CH₃ | Kynurenine pathway modulation | Neurodegenerative disorders | [9] |
Methyl nicotinate | - | Topical vasodilation | Dermatology | [3] |
The spatial orientation of 3,5-disubstituted pyridine esters creates an optimal 120° angle between pharmacophoric elements that aligns with complementary features in protein binding sites. This geometric arrangement is particularly advantageous for chelating metal ions in catalytic domains of enzymes or for simultaneously engaging in hydrogen bonding and π-π stacking interactions with aromatic residues in receptor pockets [3]. For instance, in the development of H3 receptor antagonists, ethyl 6-chloronicotinate (which features chloro substitution adjacent to the ring nitrogen) serves as a critical synthetic intermediate that enables precise spatial positioning of hydrophobic pharmacophores [6] [8]. The ethyl ester moiety specifically balances lipophilic character for membrane penetration with sufficient hydrolytic susceptibility to allow gradual release of the active acid metabolite in vivo, as evidenced in the prodrug design of lipid-modifying agents [5] [7]. Furthermore, the electron-withdrawing nature of the ester group at position 3 activates adjacent ring positions toward nucleophilic substitution, facilitating further structural elaboration to optimize pharmacokinetic properties [1] [9].
The strategic incorporation of amino (-NH₂) and chloro (-Cl) substituents at specific positions on the pyridine ring enables precise modulation of molecular recognition properties essential for pharmacophore development. The primary amino group at position 2, 5, or 6 serves as a versatile hydrogen bond donor-acceptor pair capable of forming strong bidentate interactions with carbonyl oxygens and acidic residues in biological targets [4]. In ethyl 5-aminonicotinate derivatives, the amino substituent at the 5-position exhibits significant electron-donating character that increases π-electron density at the nitrogen heteroatom, enhancing coordination with metal ions in enzymatic active sites [4]. This electronic perturbation also influences the acidity of protons ortho to the amino group, facilitating deprotonation under physiological conditions to form zwitterionic species with improved aqueous solubility [4] [9]. The amino group's nucleophilic character further enables diverse chemical transformations, serving as a synthetic handle for amide bond formation, Schiff base generation, or cyclization reactions to access complex polycyclic scaffolds [9].
In contrast, the chloro substituent introduces distinct steric and electronic effects that complement amino functionality in pharmacophore design. Positioned at the 5- or 6-position relative to the carboxylic ester, the chlorine atom provides moderate electronegative character that withdraws electron density from the pyridine nitrogen, enhancing the hydrogen bond-accepting capacity of the heterocycle [6] [8]. This electron-withdrawing effect also activates the ring toward nucleophilic aromatic substitution, where the chloro group serves as an excellent leaving group for displacement with amines, alkoxides, or other nucleophiles in structure-activity relationship studies [6]. The hydrophobic volume contributed by the chlorine atom (with a Hansch π-constant of 0.71) enhances membrane permeability while providing steric blockade of metabolic sites vulnerable to oxidative degradation [6] [10]. In 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester, the strategic juxtaposition of these orthogonal substituents creates a push-pull electronic system that stabilizes the preferred tautomeric form for target engagement while enabling sequential synthetic modification to optimize pharmacological properties [1] [9].
Table 2: Synthetic Applications of Amino and Chloro Substituents in Pyridinecarboxylate Chemistry
Substituent Position | Key Chemical Properties | Common Synthetic Applications | Pharmacological Contributions | |
---|---|---|---|---|
5-Amino (e.g., ethyl 5-aminonicotinate) | Strong electron-donating; hydrogen-bonding capability | Amide coupling; diazotization; heterocycle formation | Enhanced solubility; metal coordination; target recognition | [4] |
6-Chloro (e.g., ethyl 6-chloronicotinate) | Moderate electron-withdrawing; SNAr susceptibility | Nucleophilic displacement; metal-catalyzed cross-coupling | Metabolic stabilization; lipophilicity modulation | [6] [8] |
2-Amino-5-chloro (e.g., 2-amino-5-chloro-3-pyridinecarboxylic acid ethyl ester) | Orthogonal reactivity; balanced electronics | Sequential functionalization; regioselective modification | Dual hydrogen bonding; optimized log P | [1] |
5-Amino-6-chloro (target compound) | Tautomeric stabilization; push-pull system | Tandem displacement reactions; annulation | Conformationally restrained bioactive analogs | [9] |
The synergistic interplay between amino and chloro substituents in 3,5-disubstituted pyridine esters creates multifunctional pharmacophores capable of simultaneous ionic, hydrophobic, and hydrogen-bonding interactions. When positioned meta to each other (as in 5-amino-6-chloro or 5-chloro-6-amino configurations), these groups establish a dipole moment vector that aligns with electrostatic potentials in target binding cavities [1] [9]. This directional complementarity enhances binding specificity, as demonstrated in kinase inhibitors where chloro-substituted pyridinecarboxylates achieve nanomolar inhibition constants through halogen bonding with carbonyl groups in the hinge region [1]. Additionally, the contrasting solvation requirements of hydrophilic amino and hydrophobic chloro groups create amphiphilic character that promotes passage through biological membranes while maintaining sufficient aqueous solubility for distribution in physiological environments [4] [6]. This balanced physicochemical profile makes 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester an exceptionally versatile building block for lead optimization across diverse therapeutic areas, from anticancer agents targeting signal transduction pathways to neuropharmaceuticals modulating neurotransmitter receptors [1] [9].
The medicinal chemistry journey of nicotinic acid derivatives spans over a century, beginning with the serendipitous discovery that nicotinic acid (pyridine-3-carboxylic acid) cured pellagra in the 1930s [7]. Early investigations focused on the vitamin activity of the carboxylic acid form, but researchers soon recognized that esterification significantly altered both the physicochemical properties and biological activities of these heterocycles. The pioneering synthesis of methyl nicotinate in the 1940s revealed potent vasodilatory effects upon topical application, establishing the first therapeutic application of nicotinic acid esters in dermatology and paving the way for structure-activity relationship studies [3]. This seminal discovery initiated systematic exploration of ester side chains, demonstrating that ethyl esters offered optimal balance between skin permeability and hydrolytic stability compared to their methyl and propyl counterparts [3] [7]. Throughout the mid-20th century, industrial-scale production methods emerged, most notably Lonza's nitric acid oxidation process for 5-ethyl-2-methylpyridine developed in 1956, which enabled bulk production of nicotinic acid precursors for ester synthesis [5].
The 1970-1990 period witnessed strategic diversification of pyridine substitution patterns to enhance pharmacological specificity. The introduction of chloro substituents at position 6 (as in ethyl 6-chloronicotinate) generated key intermediates for nucleophilic displacement to access potent H3 receptor antagonists [6] [8]. Simultaneously, amino-functionalized esters like ethyl 5-aminonicotinate emerged as versatile synthons for amide bond formation in peptide mimetics and kinase inhibitor development [4] [9]. This era also produced critical structure-activity insights through regiochemical variations, demonstrating that 5-amino substitution enhanced receptor affinity while 6-chloro groups improved metabolic stability [1] [6]. The discovery of the HCA2 receptor (formerly known as GPR109A) as the molecular target for niacin's antidyslipidemic effects in 2003 revolutionized the field, providing a mechanistic basis for rational design of substituted nicotinic acid esters [3] [7]. This breakthrough established that specific 5-substituted analogs could selectively activate HCA2 without inducing prostaglandin-mediated flushing side effects, reinvigorating medicinal chemistry efforts in this structural class [3].
Table 3: Evolution of Nicotinic Acid Ester Derivatives in Medicinal Chemistry
Time Period | Key Developments | Representative Compounds | Therapeutic Advancements | |
---|---|---|---|---|
1937-1950 | Pellagra treatment; vasodilatory effects discovered | Nicotinic acid; Methyl nicotinate | Vitamin supplementation; topical circulation enhancement | [7] |
1956-1970 | Industrial oxidation processes; ester optimization | Ethyl nicotinate; 5-Ethyl-2-methylpyridine precursors | Scalable synthesis; improved pharmacokinetic profiles | [5] |
1971-1990 | Halogenated derivatives; amino-substituted analogs | Ethyl 6-chloronicotinate; Ethyl 5-aminonicotinate | Receptor-specific agents; kinase inhibitor scaffolds | [4] [6] |
1991-2010 | HCA2 receptor identification; prodrug strategies | 5-Fluoro-nicotinic acid esters; Pyridine-thiazolidinediones | Targeted dyslipidemia treatment; reduced flushing | [3] [7] |
2011-Present | Fumarate ester hybrids; catalytic synthesis methods | 5-Amino-6-chloro-3-pyridinecarboxylic acid ethyl ester; Monoethyl fumarate-nicotinate conjugates | Multitarget ligands; greener synthetic routes | [3] [5] [9] |
The modern era (2010-present) has witnessed two transformative trends: the development of multifunctional conjugates and the implementation of sustainable synthetic methodologies. Contemporary research explores covalent hybrids such as fumarate-nicotinate conjugates that simultaneously activate HCA2 and Nrf2 pathways, leveraging the synergistic effects of both pharmacophores for enhanced therapeutic outcomes [3]. Simultaneously, environmentally conscious synthetic approaches address the ecological limitations of traditional oxidation methods, particularly the generation of nitrous oxide byproducts during nitric acid oxidation of alkylpyridines [5]. Advanced catalytic systems employing heterogeneous catalysts and green oxidants have emerged, including SBA-15-supported nicotinic acid derivatives (SBA-NA) and magnetically recoverable Fe₃O₄@NA catalysts that enable efficient ester synthesis with reduced environmental impact [5]. These innovations converge in the production of sophisticated building blocks like 5-amino-6-chloro-3-pyridinecarboxylic acid ethyl ester, which incorporates both electron-donating (amino) and electron-withdrawing (chloro) substituents to enable next-generation drug discovery across therapeutic domains including oncology, neurology, and metabolic disease [1] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: